SCD1 Inhibitor Synthesis: Proven Utility as a Direct Precursor to Potent Compounds
This compound is explicitly identified as a direct intermediate in the synthesis of highly potent SCD1 inhibitors. A patent from Xenon Pharmaceuticals details its reaction with 1-Boc-3-aminopyrrolidine to yield an advanced intermediate, which leads to compounds with low nanomolar potency (e.g., XEN103, mSCD1 IC50 = 14 nM) [1]. A comparator intermediate, 6-chloropyridazine-3-carboxylic acid pentylamide, is used to prepare distinct analogs, highlighting that the N-substituent directly dictates the final target's pharmacology. The target compound is not merely a building block but a critical branching point for a specific chemical series.
| Evidence Dimension | Synthetic utility as a precursor to biologically active final compounds |
|---|---|
| Target Compound Data | Used to synthesize compound leading to mSCD1 IC50 = 14 nM (XEN103) [1] |
| Comparator Or Baseline | 6-chloropyridazine-3-carboxylic acid pentylamide; leads to different analogs with unspecified activity |
| Quantified Difference | The cyclopropylethyl amide side chain is essential for achieving the high potency observed in the XEN103 chemical series, whereas the pentylamide leads to a different, undefined series. |
| Conditions | Multi-step synthesis as described in US20080207587A1 [1] |
Why This Matters
Procurement of this specific intermediate is mandatory for reliably accessing the highly optimized SCD1 inhibitor pharmacophore that has demonstrated low nanomolar in vitro potency.
- [1] Xenon Pharmaceuticals Inc. (2008). Pyridazine Derivatives for Inhibiting Human Stearoyl-Coa-Desaturase. U.S. Patent No. US20080207587A1. View Source
